4-({(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-{[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrazolone core, which is known for its diverse biological activities, and an azepane ring, which is a seven-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 4-[(E)-{[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves the condensation of 2-(azepan-1-yl)-5-nitrobenzaldehyde with 4-aminoantipyrine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, tin(II) chloride, and iron powder. The major products formed depend on the specific reaction conditions but can include various derivatives with modified functional groups.
Scientific Research Applications
4-[(E)-{[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The azepane ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds include other Schiff bases and pyrazolone derivatives. For example:
2-(AZEPAN-1-YL)-2-PHENYLETHYLAMINE: This compound also contains an azepane ring and exhibits similar biological activities.
4-[(E)-{[2-(CHLOROQUINOLIN-3-YL)METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE: This derivative has a chloroquinoline moiety instead of the nitrophenyl group, which can alter its antimicrobial and anticancer properties.
Properties
Molecular Formula |
C24H27N5O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H27N5O3/c1-18-23(24(30)28(26(18)2)20-10-6-5-7-11-20)25-17-19-16-21(29(31)32)12-13-22(19)27-14-8-3-4-9-15-27/h5-7,10-13,16-17H,3-4,8-9,14-15H2,1-2H3 |
InChI Key |
XMLLJIHOGWMOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCCC4 |
Origin of Product |
United States |
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